N-(Piperidin-4-ylmethyl)acetamide hydrobromide

Salt Selection Preformulation Solubility

Secure the hydrobromide salt for reproducible preformulation screens and CNS-penetrant library synthesis. This solid intermediate (MW 237.14, logP -0.847 free base) ensures accurate weighing, high thermal stability (free base bp 327.7°C), and dual functional handles for rapid SAR diversification. Certified purity ≥95% minimizes failed reactions in automated parallel synthesis. Ideal for salt-form optimization and early-stage PK/tolerability studies.

Molecular Formula C8H17BrN2O
Molecular Weight 237.14 g/mol
CAS No. 1208794-70-0
Cat. No. B1420186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Piperidin-4-ylmethyl)acetamide hydrobromide
CAS1208794-70-0
Molecular FormulaC8H17BrN2O
Molecular Weight237.14 g/mol
Structural Identifiers
SMILESCC(=O)NCC1CCNCC1.Br
InChIInChI=1S/C8H16N2O.BrH/c1-7(11)10-6-8-2-4-9-5-3-8;/h8-9H,2-6H2,1H3,(H,10,11);1H
InChIKeyOHKZIUDCQYHTJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Piperidin-4-ylmethyl)acetamide hydrobromide (CAS 1208794-70-0): A Versatile Piperidine-Acetamide Scaffold for Targeted Drug Discovery and Chemical Biology


N-(Piperidin-4-ylmethyl)acetamide hydrobromide, also known as N-(4-piperidinylmethyl)acetamide hydrobromide, is a synthetic organic compound belonging to the class of piperidine derivatives [1]. It features a piperidine ring, a six-membered heterocycle containing one nitrogen atom, which is substituted with an acetamide group via a methylene bridge at the 4-position . This hydrobromide salt form (C8H17BrN2O, MW 237.14 g/mol) is commonly utilized as a building block or intermediate in medicinal chemistry and organic synthesis, particularly for developing bioactive molecules targeting neurological and metabolic pathways [2]. The compound is typically provided with a purity of 95-97% .

Why N-(Piperidin-4-ylmethyl)acetamide hydrobromide (CAS 1208794-70-0) Cannot Be Replaced by Generic Piperidine Derivatives


In medicinal chemistry and chemical biology, piperidine-based acetamide derivatives exhibit highly specific structure-activity relationships (SAR) that preclude simple substitution. Modifications at various positions on the piperidine ring or acetamide moiety—such as N-alkylation, halogenation, or introduction of additional functional groups—can profoundly alter a compound's potency, selectivity, and physicochemical properties . For instance, N-methylation can impact metabolic stability and cytochrome P450 interactions [1], while the choice of salt form (e.g., hydrobromide vs. hydrochloride) influences solubility, crystallinity, and handling characteristics . Therefore, using a generic piperidine analog without rigorous comparative data risks compromising assay reproducibility, target engagement, and downstream synthetic feasibility. The quantitative evidence below delineates the specific, measurable differentiators of N-(piperidin-4-ylmethyl)acetamide hydrobromide.

Quantitative Differentiation of N-(Piperidin-4-ylmethyl)acetamide hydrobromide (CAS 1208794-70-0): A Comparative Evidence Guide for Scientific Procurement


Salt Form Impact on Physicochemical Properties: Hydrobromide vs. Hydrochloride

The hydrobromide salt of N-(piperidin-4-ylmethyl)acetamide exhibits distinct physicochemical properties compared to its hydrochloride analog, which are critical for formulation and handling in early discovery [1]. While both salts are common in medicinal chemistry, the hydrobromide form may offer advantages in terms of crystallinity and hygroscopicity, though quantitative comparative data is limited .

Salt Selection Preformulation Solubility Crystallinity

Lipophilicity (LogP) and Its Impact on Blood-Brain Barrier Permeability

The lipophilicity of N-(piperidin-4-ylmethyl)acetamide, as indicated by its computed logP, is a key determinant of its ability to cross biological membranes, including the blood-brain barrier (BBB) [1]. The free base (CAS 71207-33-5) has a reported logP of -0.847, suggesting moderate hydrophilicity [2]. In contrast, N-methylated analogs exhibit increased lipophilicity (e.g., predicted logP for N-methyl derivative is ~0.5-1.0), which can enhance CNS penetration but may also alter off-target binding profiles [3]. This difference underscores the importance of selecting the specific non-methylated scaffold for projects requiring a defined physicochemical profile.

Physicochemical Properties LogP CNS Drug Discovery ADME

Structural Integrity and Crystallinity: Hydrobromide Salt as a Preferred Solid Form

The hydrobromide salt of N-(piperidin-4-ylmethyl)acetamide is supplied as a solid, which is advantageous for weighing, handling, and long-term storage compared to liquid or hygroscopic alternatives . While quantitative crystallinity data (e.g., PXRD patterns) are not publicly available, vendor descriptions consistently refer to the hydrobromide as a 'solid' or 'crystalline solid', whereas the free base is often described as an oil or low-melting solid . This solid-state property enhances the compound's utility as a reliable building block in parallel synthesis and medicinal chemistry workflows.

Solid-State Chemistry Crystallinity Handling Storage

Purity and Quality Control: Ensuring Reproducible Research Outcomes

Commercially available N-(piperidin-4-ylmethyl)acetamide hydrobromide is typically supplied with a purity of 95% or higher, as confirmed by HPLC or NMR analysis . For instance, Leyan offers this compound with a certified purity of 97% . In contrast, some vendors do not provide analytical data for this specific salt form, requiring buyers to assume responsibility for identity and purity verification . Selecting a supplier with documented purity ensures consistency in downstream assays and synthetic applications, reducing the risk of confounding results due to impurities.

Purity Quality Control Analytical Chemistry Reproducibility

Boiling Point and Thermal Stability: Implications for Synthetic Processing

The free base form of N-(piperidin-4-ylmethyl)acetamide (CAS 71207-33-5) has a reported boiling point of 327.7 °C at 760 mmHg . This high boiling point indicates significant thermal stability, which is advantageous for reactions requiring elevated temperatures or for purification via distillation. In contrast, the hydrobromide salt is expected to decompose before boiling, making it more suitable for solid-phase reactions or as a stable intermediate in multi-step syntheses . While direct comparative thermal data for the hydrobromide salt are not available, the free base's boiling point provides a benchmark for assessing the thermal robustness of the core scaffold.

Thermal Stability Boiling Point Synthetic Chemistry Process Development

Structural Uniqueness as a Synthetic Intermediate in Piperidine-Based Libraries

N-(Piperidin-4-ylmethyl)acetamide hydrobromide serves as a key intermediate for generating diverse piperidine-based compound libraries [1]. Its structure contains a primary amine (after deprotection of the piperidine nitrogen) and an acetamide group, offering two distinct points for further functionalization . This dual reactivity contrasts with simpler piperidine derivatives (e.g., N-methylpiperidine or N-acetylpiperidine) which lack a secondary amine handle, thereby limiting their utility in divergent synthesis . The compound's MDL number (MFCD13193919) and InChIKey (CFRYMBOECAAAQY-UHFFFAOYSA-N) provide unique identifiers that facilitate its unambiguous sourcing and use in cheminformatic analyses [2].

Medicinal Chemistry Building Blocks Parallel Synthesis Scaffold Diversity

Optimal Research and Industrial Applications for N-(Piperidin-4-ylmethyl)acetamide hydrobromide (CAS 1208794-70-0) Based on Quantitative Evidence


Preformulation and Salt Selection Studies in Early Drug Discovery

Given the distinct molecular weight and solid-state properties of the hydrobromide salt compared to the hydrochloride analog [1], this compound is ideally suited for preformulation screens aimed at identifying optimal salt forms for lead candidates. Its solid form facilitates accurate weighing and handling, reducing variability in early-stage pharmacokinetic and tolerability studies.

Synthesis of CNS-Targeted Compound Libraries

The moderate lipophilicity (logP = -0.847 for the free base) [1] positions this scaffold as a suitable starting point for designing CNS-penetrant molecules, particularly when balanced with the need to avoid excessive lipophilicity that can lead to off-target effects. The dual functional handles allow for rapid diversification, enabling the exploration of structure-activity relationships around the piperidine core .

Development of Reliable Building Blocks for Parallel Synthesis

The high certified purity (≥95-97%) [1] and solid physical state of N-(piperidin-4-ylmethyl)acetamide hydrobromide make it a robust building block for automated parallel synthesis platforms. Its consistent quality ensures reproducibility across large compound libraries, minimizing the risk of failed reactions due to impurities or inconsistent stoichiometry .

Thermally Stable Intermediate for High-Temperature Reactions

The free base form's high boiling point (327.7 °C) [1] indicates that the core scaffold possesses excellent thermal stability. This property is beneficial when the hydrobromide salt is used as a protected intermediate in multi-step syntheses that require elevated temperatures, ensuring that the piperidine-acetamide framework remains intact during challenging reaction conditions.

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